molecular formula C14H20N2 B1596923 5-Tert-butyltryptamine CAS No. 222733-86-0

5-Tert-butyltryptamine

Cat. No.: B1596923
CAS No.: 222733-86-0
M. Wt: 216.32 g/mol
InChI Key: IUCZXQIDXFHTHA-UHFFFAOYSA-N
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Description

5-Tert-butyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the neurotransmitter serotonin and have been studied for their potential pharmacological effects. This compound is particularly noted for its high affinity for certain serotonin receptors, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyltryptamine typically involves the reaction of 4-tert-butylphenylhydrazine hydrochloride with an appropriate indole derivative. The reaction is carried out in ethanol at elevated temperatures (around 70°C) in the presence of a small amount of water . The process can be summarized as follows:

  • Preparation of 4-tert-butylphenylhydrazine hydrochloride.
  • Reaction with an indole derivative in ethanol.
  • Heating the mixture to 70°C for 2 hours.
  • Isolation and purification of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the indole ring or the tert-butyl group.

    Substitution: Substitution reactions can occur at the indole ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.

Scientific Research Applications

5-Tert-butyltryptamine has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 5-Tert-butyltryptamine involves its interaction with serotonin receptors. It acts as a potent agonist at the 5-HT1D receptor, which is involved in the regulation of serotonin release in the brain . By binding to this receptor, this compound can modulate serotonin levels, influencing mood, cognition, and pain perception. The compound’s high affinity for the 5-HT1D receptor makes it a valuable tool in studying the role of serotonin in various physiological processes .

Properties

IUPAC Name

2-(5-tert-butyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2,3)11-4-5-13-12(8-11)10(6-7-15)9-16-13/h4-5,8-9,16H,6-7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCZXQIDXFHTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376405
Record name 5-TERT-BUTYLTRYPTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222733-86-0
Record name 5-TERT-BUTYLTRYPTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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